
2-(2-Bromoethyl)-5-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-5-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to the pyridine ring at the second position, and a chlorine atom at the fifth position of the pyridine ring. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional group versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-5-chloropyridine typically involves the bromination of 2-ethyl-5-chloropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding ethyl-substituted pyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in dimethylformamide or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran or ethanol.
Major Products Formed:
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
科学的研究の応用
2-(2-Bromoethyl)-5-chloropyridine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of potential drug candidates.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-5-chloropyridine primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atom attached to the ethyl group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted pyridines. The chlorine atom on the pyridine ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile .
類似化合物との比較
2-(2-Bromoethyl)pyridine: Similar structure but lacks the chlorine atom at the fifth position.
5-Chloro-2-methylpyridine: Similar structure but has a methyl group instead of a bromoethyl group.
2-Bromo-5-chloropyridine: Similar structure but lacks the ethyl group.
Uniqueness: 2-(2-Bromoethyl)-5-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns. The combination of these halogens allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
分子式 |
C7H7BrClN |
|---|---|
分子量 |
220.49 g/mol |
IUPAC名 |
2-(2-bromoethyl)-5-chloropyridine |
InChI |
InChI=1S/C7H7BrClN/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2 |
InChIキー |
GZOBRIWBSQSUEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Cl)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


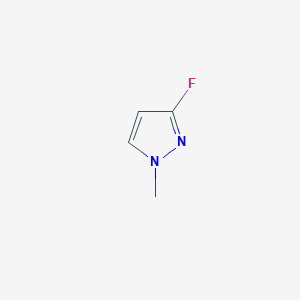
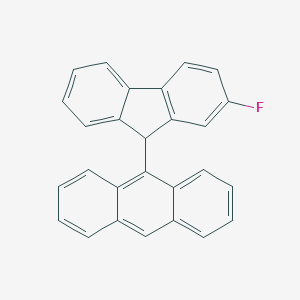
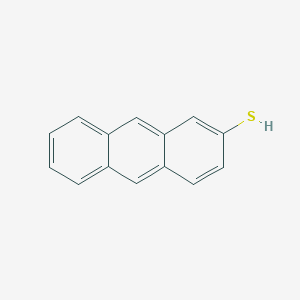
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B13134455.png)
![[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol](/img/structure/B13134471.png)

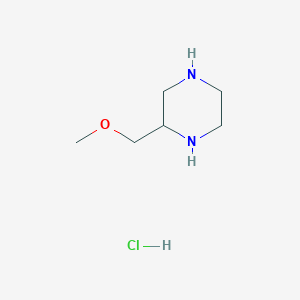
![6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13134489.png)

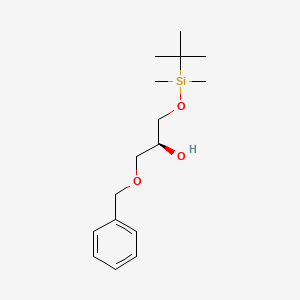
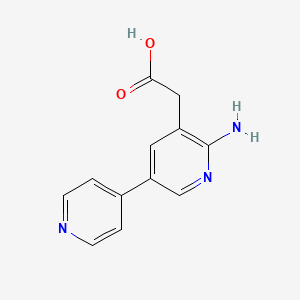
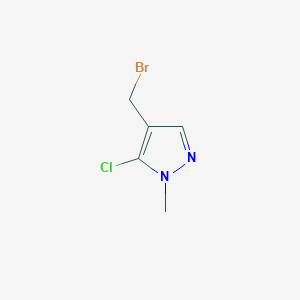
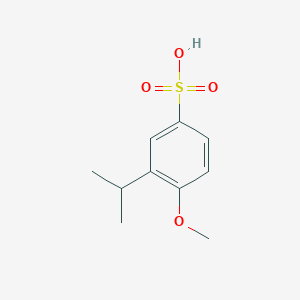
![6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13134543.png)
